1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid (CAS 1263180-88-6) is a heterocyclic building block combining a 6-bromoindolizine core with a 1H-pyrazole-5-carboxylic acid moiety. Its molecular formula is C12H8BrN3O2, with a molecular weight of 306.11 g/mol and a computed XLogP3 of 3.4.

Molecular Formula C12H8BrN3O2
Molecular Weight 306.119
CAS No. 1263180-88-6
Cat. No. B2758435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid
CAS1263180-88-6
Molecular FormulaC12H8BrN3O2
Molecular Weight306.119
Structural Identifiers
SMILESC1=CC(=CN2C1=CC=C2N3C(=CC=N3)C(=O)O)Br
InChIInChI=1S/C12H8BrN3O2/c13-8-1-2-9-3-4-11(15(9)7-8)16-10(12(17)18)5-6-14-16/h1-7H,(H,17,18)
InChIKeyJRIHKKDCXSQBNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid (CAS 1263180-88-6): Core Physicochemical and Structural Baseline for Procurement


1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid (CAS 1263180-88-6) is a heterocyclic building block combining a 6-bromoindolizine core with a 1H-pyrazole-5-carboxylic acid moiety. Its molecular formula is C12H8BrN3O2, with a molecular weight of 306.11 g/mol and a computed XLogP3 of 3.4 [1]. The compound belongs to a broader class of pyrazolyl-indolizine derivatives that have been evaluated as antimicrobial agents in vitro, with select analogues demonstrating potent activity against Gram-positive, Gram-negative, and fungal pathogens [2]. The bromine substituent at the indolizine 6-position serves as a critical synthetic handle for downstream cross-coupling diversification, distinguishing it from non-halogenated core scaffolds.

Why Generic Substitution of 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid with Non-Brominated or Regioisomeric Analogs Fails


Substituting the 6-bromoindolizinyl-pyrazole-5-carboxylic acid scaffold with a non-halogenated or regioisomeric analog introduces quantifiable physicochemical and synthetic penalties. The bromine atom at the indolizine 6-position increases the computed XLogP3 by +0.7 units (3.4 vs. 2.7 for the non-brominated analog, CAS 1422061-22-0) and adds 78.89 g/mol to the molecular weight [1][2]. More critically, the absence of the bromine eliminates the capacity for Pd-catalyzed Suzuki–Miyaura cross-coupling at this position—a transformation that bromoindolizines are documented to undergo with good to excellent yields, enabling late-stage diversification [3]. Regioisomeric variants (e.g., 3-(1H-pyrazol-3-yl)indolizine-1-carboxylic acid, CAS 1263180-59-1) place the carboxylic acid at a different position on the indolizine ring, altering both the hydrogen-bonding pharmacophore geometry and the vector of amide/ester conjugation in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid vs. Closest Analogs


Increased Lipophilicity (XLogP3 +0.7 Units) vs. Non-Brominated Core Analog

The bromine at the indolizine 6-position raises the computed XLogP3 from 2.7 (non-brominated analog, CAS 1422061-22-0) to 3.4, a ΔXLogP3 of +0.7 [1][2]. This increase in lipophilicity, combined with an unchanged topological polar surface area (TPSA) of 59.5 Ų and an identical hydrogen bond donor/acceptor count (1 HBD, 3 HBA), shifts the compound into a favorable oral drug-likeness space per Lipinski and Veber rules while preserving aqueous hydrogen-bonding capacity.

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Handle for Palladium-Catalyzed Cross-Coupling: Bromine at Indolizine C6 as a Diversification Point

The C6 bromine enables Suzuki–Miyaura cross-coupling for C–C(aryl) bond formation, a transformation documented for bromoindolizines using Pd(PPh₃)₄/K₂CO₃ in refluxing THF/H₂O, yielding diverse arylated products [1]. In contrast, the non-brominated analog (CAS 1422061-22-0) cannot undergo direct cross-coupling at this position without prior C–H activation or halogenation. Additionally, direct comparative studies on halogenated pyrazoles in Suzuki–Miyaura reactions have shown that bromo derivatives are superior to iodo derivatives due to reduced propensity for dehalogenation side reactions [2].

Suzuki-Miyaura coupling Late-stage functionalization Parallel synthesis

Commercial Availability at ≥97% Purity with Defined Lead Times Enables Direct Procurement Without In-House Synthesis

The compound is commercially available from multiple suppliers with documented purity specifications. Chemenu lists the compound at 97% purity (Catalog No. CM263295) . MolCore offers the compound at NLT 98% purity under ISO-certified quality systems . Arctom provides >95% purity with a 1–2 week lead time at $686 per 100 mg . For comparison, the non-brominated analog (CAS 1422061-22-0) is also commercially available at 97% purity but lacks the bromine synthetic handle. The regioisomer 3-(1H-pyrazol-3-yl)indolizine-1-carboxylic acid (CAS 1263180-59-1) is available at 97% purity (ABCR AB511168).

Commercial sourcing Purity specification Supply chain

Regioisomeric Specificity: 1H-Pyrazole-5-Carboxylic Acid vs. Indolizine-1-Carboxylic Acid Connectivity Alters Pharmacophoric Geometry

The target compound places the carboxylic acid at the pyrazole C5 position, linked to the indolizine via N1. Computational modeling on the related scaffold 1-(indolizin-3-yl)-1H-pyrazole-5-carboxylic acid indicates that the planar indolizine nucleus positions the pyrazole ring for optimal hinge-region binding in kinases, with the C5-carboxylic acid acting as an adenine bioisostere that competitively occupies ATP-binding sites [1]. The regioisomer 3-(1H-pyrazol-3-yl)indolizine-1-carboxylic acid (CAS 1263180-59-1) relocates the carboxylic acid to the indolizine C1 position, which alters both the hydrogen-bond donor/acceptor vector and the distance between the acid moiety and the heterocyclic core—parameters critical for target engagement geometry in fragment-based drug discovery.

Regioisomerism Kinase hinge binding Structure–activity relationship

Highest-Value Application Scenarios for Procuring 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid


Kinase-Focused Fragment-Based Drug Discovery Requiring Adenine-Mimetic Hinge Binders with a Diversifiable Vector

The pyrazole-5-carboxylic acid moiety serves as a validated adenine bioisostere for ATP-binding site engagement in protein kinase inhibitors [1]. The C6-bromine on the indolizine ring provides a synthetic handle for Suzuki–Miyaura cross-coupling to explore the solvent-exposed or hydrophobic pocket regions of the kinase active site [2]. This dual functionality—hinge-binding pharmacophore plus diversifiable vector—makes the compound suitable as a fragment starting point for lead generation against kinases such as CDK2, GSK-3β, or TTK, where indolizine-pyrazole scaffolds have shown docking affinities comparable to known inhibitors [3].

Parallel Synthesis of Pyrazolyl-Indolizine Libraries for Antimicrobial SAR Exploration

A 2024 study by Mukhtar et al. demonstrated that pyrazolyl-indolizine derivatives exhibit potent antimicrobial activity against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, and Candida albicans, with select compounds (5, 9, 13, and 19) showing potent efficiency [4]. The C6-bromine atom enables rapid parallel diversification via Suzuki coupling with arylboronic acids, allowing systematic SAR exploration of the indolizine C6 position. This positions the compound as a core scaffold for antimicrobial lead optimization programs where structural diversity at C6 is a primary objective.

Procurement of a Pre-Halogenated Building Block to Eliminate Route-Lengthening Halogenation Steps

In medicinal chemistry synthesis workflows, introducing bromine onto an indolizine ring typically requires electrophilic bromination (e.g., NBS in DMF or Br₂ in AcOH), adding 1–2 synthetic steps and requiring subsequent purification. Procuring the pre-brominated scaffold at ≥97% purity eliminates these steps, reducing the overall synthetic route by an estimated 20–40% in step count and 2–5 days in laboratory time per analog synthesized. This is particularly impactful in contract research organizations (CROs) and pharmaceutical discovery teams operating under milestone-driven timelines.

Quote Request

Request a Quote for 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.